molecular formula C29H26FN3O5S B12492679 N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide

N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide

Cat. No.: B12492679
M. Wt: 547.6 g/mol
InChI Key: KXULOIWUZLMQEG-UHFFFAOYSA-N
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Description

N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide is a complex organic compound with a molecular formula of C23H22FN3O4S. This compound is characterized by the presence of benzyl, fluorophenyl, sulfonyl, methoxyphenyl, and glycyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
  • N-benzyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Uniqueness

N-benzyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C29H26FN3O5S

Molecular Weight

547.6 g/mol

IUPAC Name

N-benzyl-2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide

InChI

InChI=1S/C29H26FN3O5S/c1-38-24-15-13-23(14-16-24)33(39(36,37)25-17-11-22(30)12-18-25)20-28(34)32-27-10-6-5-9-26(27)29(35)31-19-21-7-3-2-4-8-21/h2-18H,19-20H2,1H3,(H,31,35)(H,32,34)

InChI Key

KXULOIWUZLMQEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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